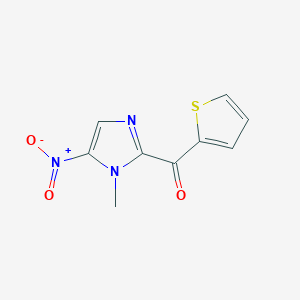
(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone is a compound that features a unique combination of imidazole and thiophene rings The imidazole ring is known for its presence in many biologically active molecules, while the thiophene ring is a sulfur-containing heterocycle that is often found in pharmaceuticals and organic materials
Preparation Methods
The synthesis of (1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-5-nitroimidazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic techniques such as NMR and IR spectroscopy .
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes would be scaled up for larger-scale production. The use of continuous flow reactors and other advanced techniques could potentially improve the efficiency and yield of the synthesis.
Chemical Reactions Analysis
(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and organic materials.
Biology: The compound’s imidazole ring is known for its biological activity, making it a potential candidate for drug development. It has been studied for its antibacterial, antifungal, and anticancer properties.
Medicine: Due to its potential biological activity, this compound is of interest in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antibacterial and anticancer effects .
Comparison with Similar Compounds
(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone can be compared with other similar compounds, such as:
Metronidazole: A well-known nitroimidazole antibiotic used to treat bacterial and protozoal infections.
Tinidazole: Another nitroimidazole antibiotic with similar uses to metronidazole.
Omeprazole: A proton pump inhibitor that contains an imidazole ring and is used to treat acid-related disorders.
Properties
CAS No. |
85869-05-2 |
|---|---|
Molecular Formula |
C9H7N3O3S |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
(1-methyl-5-nitroimidazol-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C9H7N3O3S/c1-11-7(12(14)15)5-10-9(11)8(13)6-3-2-4-16-6/h2-5H,1H3 |
InChI Key |
GLSJDPBJLQGKAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C(=O)C2=CC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole](/img/structure/B14411652.png)

![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
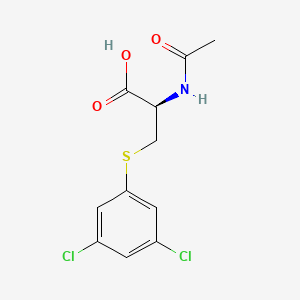
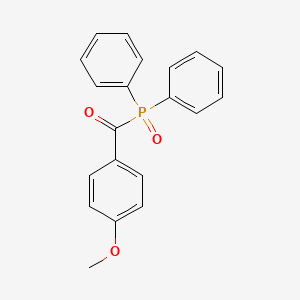

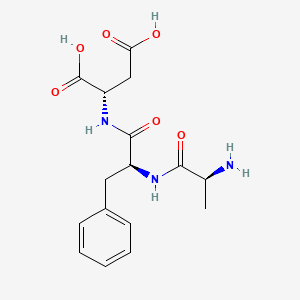
![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
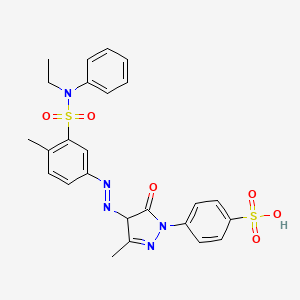
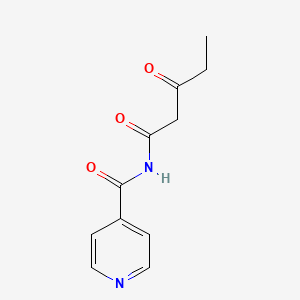
![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)
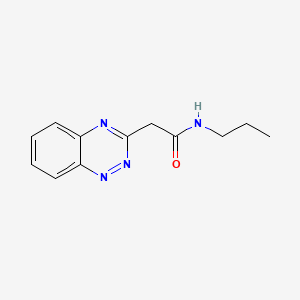
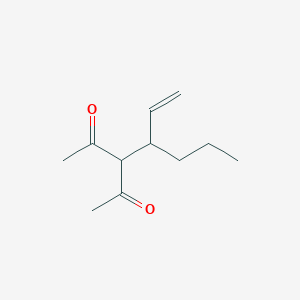
![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
